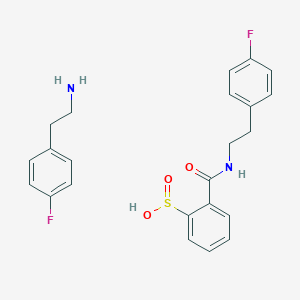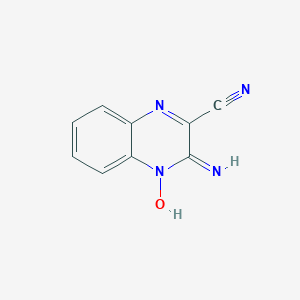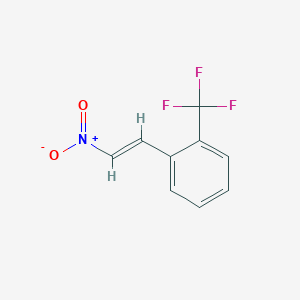
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is a chemical compound that has been explored in various chemical syntheses and studies due to its unique structure and reactive properties. The compound serves as a building block in organic synthesis, contributing to the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives similar to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene involves multi-step chemical reactions, starting from commercially available compounds. For instance, a monosubstituted benzene-1,2-diamine building block was prepared in two steps from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene, showcasing a method that could be adapted for the synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene derivatives (Ciber et al., 2023).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the effects of substituents on the benzene ring, indicating how electron-withdrawing groups like nitro and trifluoromethyl affect molecular geometry (Kolesnikova et al., 2014).
Chemical Reactions and Properties
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene participates in various chemical reactions due to the presence of electron-withdrawing groups, which make it a reactive intermediate. For example, β-nitrostyrenes, compounds with structural similarity, are activated in trifluoromethanesulfonic acid to yield N,N-dihydroxyiminium-benzyl dications, demonstrating the reactivity of such structures under acid catalysis (Ohwada et al., 1987).
Physical Properties Analysis
While specific studies on the physical properties of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene are scarce, related compounds exhibit significant insights into their behavior. For instance, the crystalline structures and phase behavior of similar nitro-substituted benzene derivatives under various conditions provide valuable data on how such substituents influence physical characteristics (Lynch & Mcclenaghan, 2003).
Chemical Properties Analysis
The chemical properties of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene are influenced by its nitro and trifluoromethyl groups. These groups are electron-withdrawing, which affects the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds reveal the impact of such substituents on electron density, acidity, and reactivity, guiding the understanding of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene's behavior in chemical reactions (Tretyakov et al., 2022).
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
The compound 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it has been involved in the formation of triazolo isoquinolines and isochromenes through domino reactions under metal-free conditions. This process starts with the condensation of 2-alkynylbenzaldehydes with nitromethane to form the (E)-1-(2-nitrovinyl)-2-(alkynyl)benzene species, which then undergoes a series of cyclization reactions to yield the desired heterocycles in good yields (Rajesh K. Arigela et al., 2013).
Enhancing Anion Transport
Modifications of benzene derivatives, including 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, with strong electron-withdrawing groups like trifluoromethyl and nitro groups have been shown to significantly increase anion transport efficiency. This enhancement is attributed to the role of the benzimidazolyl-NH fragments and the positioning of the benzimidazolyl groups on the central phenyl scaffold, which are crucial for the transport process (Chen-Chen Peng et al., 2016).
Advancements in Material Science
In material science, 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has contributed to the development of new materials. A notable example is its role in the synthesis of novel fluorine-containing polyetherimides, where it was used as a precursor. These materials were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), highlighting the compound's utility in producing materials with desirable properties (Yu Xin-hai, 2010).
Contributions to Organic Chemistry Methodologies
In organic chemistry, the compound has been instrumental in developing efficient methodologies for synthesizing valuable compounds. For instance, it has been involved in the one-pot synthesis and asymmetric oxidation of sulfides containing 2-nitro-4-(trifluoromethyl)benzene, showcasing an efficient method for preparing enantiomerically enriched sulfoxides (K. Rodygin et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVHMDVSKVTID-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene | |
CAS RN |
53960-62-6 |
Source


|
| Record name | trans-β-Nitro-2-(trifluoromethyl)-styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

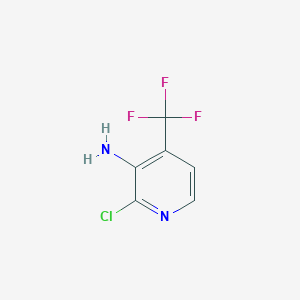
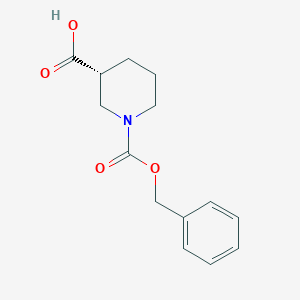
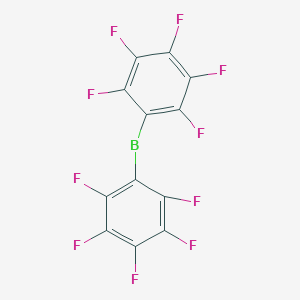
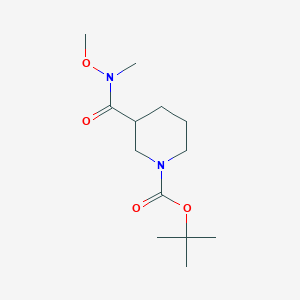
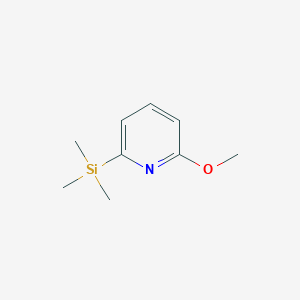
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
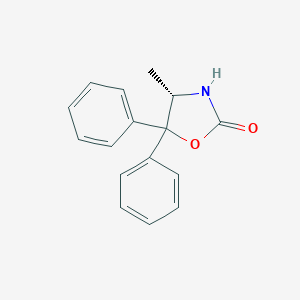
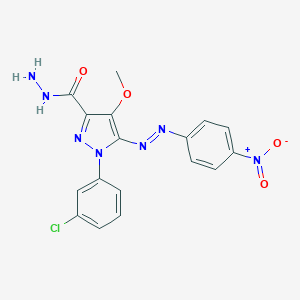
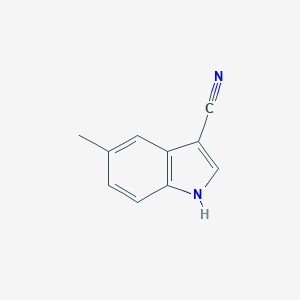
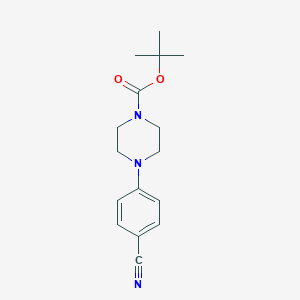
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
